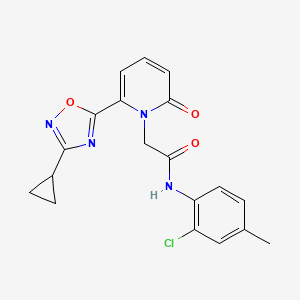

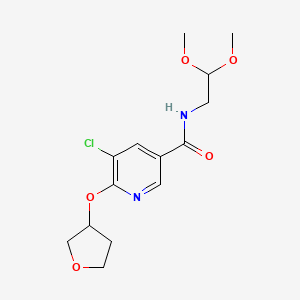

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of this compound suggests that it may possess a range of biological activities, which could be attributed to the presence of the oxadiazole ring and the substituted benzamide moiety.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been described in the literature. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved the use of 4-chlorophenoxyacetic acid as a precursor, followed by a series of reactions including esterification, treatment with hydrazine hydrate, and ring closure with carbon disulfide and potassium hydroxide . Although the specific synthesis of "this compound" is not detailed, similar synthetic routes could be employed, with appropriate modifications to introduce the trimethoxybenzamide moiety.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is crucial for their biological activity. For example, the crystal and molecular structure of the N-oxide of 3,4-(p-chlorobenzoyl)-1,2,5-oxadiazole was determined using X-ray crystallography, revealing that the molecule is not planar, with each of the three moieties being planar within themselves . This information is vital as it can influence the interaction of the compound with biological targets. The molecular structure of "this compound" would likely exhibit similar characteristics, affecting its pharmacological profile.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the ring. In the synthesis of substituted pyrazole derivatives, the reaction of N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides with various hydrazines afforded corresponding N-substituted pyrazoline derivatives . These reactions demonstrate the versatility of the oxadiazole ring in undergoing chemical transformations, which could be applicable to the synthesis and further functionalization of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their structure. For instance, the antioxidant activity of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was evaluated, and some compounds showed significant free-radical scavenging ability . These properties are essential for the pharmacological potential of the compounds. The physical properties such as solubility, melting point, and stability of "this compound" would need to be empirically determined to fully understand its pharmacokinetic profile.

Aplicaciones Científicas De Investigación

Anticancer Applications

Research has demonstrated the synthesis and evaluation of compounds related to the chemical structure of interest, exhibiting significant anticancer activities. For instance, a series of compounds with slight modifications to the core structure have been synthesized and tested against various cancer cell lines, showing moderate to excellent anticancer activity. This highlights the compound's potential as a basis for developing anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Another avenue of application is in the synthesis of derivatives for antimicrobial and antifungal testing. Studies have produced derivatives showing potent antimicrobial activity against a range of bacteria and fungi, indicating the compound's usefulness in designing new antimicrobial agents. For example, specific derivatives have been synthesized and demonstrated potency against tested microorganisms, suggesting their relevance in addressing microbial resistance (Kapadiya et al., 2020).

Antitubercular and Antioxidant Properties

Further investigations into the compound's derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis. This suggests a potential role in combating tuberculosis through the development of novel antitubercular agents. Additionally, while the antioxidant activities of these derivatives were found to be poor, this exploration contributes to a broader understanding of the compound's chemical behavior and potential therapeutic applications (Prathap et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, similar compounds like indole derivatives have been shown to interact with various receptors, leading to a range of biological effects .

Biochemical Pathways

For example, indole derivatives have been reported to exhibit diverse biological activities, suggesting their involvement in multiple biochemical pathways .

Result of Action

Based on the activities of similar compounds, it’s plausible that it could have a range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O5/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)11-6-4-5-7-12(11)19/h4-9H,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKFROYUBVSLDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B3018766.png)

methanone](/img/structure/B3018771.png)

![6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3018772.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

![5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3018779.png)

![4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B3018781.png)

![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)